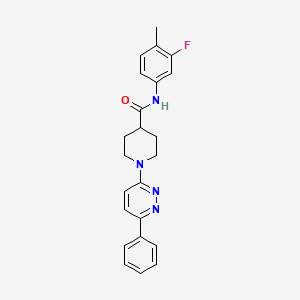

N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O/c1-16-7-8-19(15-20(16)24)25-23(29)18-11-13-28(14-12-18)22-10-9-21(26-27-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYIGPOBYKFZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a kynurenine monooxygenase (KMO) inhibitor. This article reviews its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a piperidine core linked to a pyridazine moiety, which is known to influence its pharmacological properties. The presence of fluorine and methyl groups enhances its lipophilicity and may improve blood-brain barrier permeability, which is crucial for central nervous system (CNS) drug candidates.

1. Kynurenine Monooxygenase Inhibition

Recent studies have highlighted the compound’s role as a KMO inhibitor, which is significant in the treatment of Huntington's disease (HD). KMO is an enzyme involved in the kynurenine pathway, which regulates neuroactive metabolites. Inhibition of KMO can shift the balance towards neuroprotective metabolites like kynurenic acid while reducing neurotoxic metabolites such as 3-hydroxykynurenine.

Case Study: Efficacy in Animal Models

- In R6/2 mouse models of HD, treatment with the compound resulted in increased levels of kynurenic acid and improved cognitive functions. This was accompanied by a reduction in neurotoxic metabolites, suggesting a protective effect on neuronal health .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated across various human cell lines. The compound showed promising results in inhibiting cell growth in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Cytotoxicity Data

| Cell Line | CC50 (µM) | Remarks |

|---|---|---|

| HeLa | < 1 | Highly cytotoxic |

| A549 | 0.019 | Most cytotoxic among tested |

| LLC-MK2 | < 20 | Moderate cytotoxicity |

| MRC-5 | > 400 | Non-toxic |

The CC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with CC50 values significantly below 1 µM are considered highly potent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in neurotransmission and cellular metabolism. The fluorine substitution is particularly noted for enhancing binding affinity and selectivity towards KMO.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): The 4-fluorobenzyl group lacks the methyl substituent, reducing steric hindrance, while the naphthalene moiety increases hydrophobicity. This compound showed acceptable SARS-CoV-2 inhibition, suggesting fluorinated benzyl groups may enhance antiviral activity .

- N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (): The 3-chloro-4-fluorobenzyl group introduces a bulkier halogen (Cl) adjacent to fluorine, which may improve binding affinity but reduce metabolic stability compared to the target compound’s methyl-fluoro combination .

Heterocyclic Ring Variations

- Target Compound : The 6-phenylpyridazine ring offers two nitrogen atoms in a six-membered ring, enabling hydrogen bonding and aromatic interactions.

- 1-(6-Phenoxypyrimidin-4-yl)piperidine-4-carboxamide (): Replacing pyridazine with pyrimidine (two nitrogen atoms at positions 1 and 3) alters electronic properties and binding geometry.

- Compounds with Naphthalene Substituents (): The naphthalene group’s extended aromatic system may enhance hydrophobic interactions but could increase off-target effects due to non-specific binding .

Pharmacokinetic and Physicochemical Properties

- The target compound’s methyl group may mitigate excessive hydrophobicity caused by fluorine, improving solubility compared to the chloro-fluoro analogue in .

- The naphthalene-containing compound () likely has a higher logP, favoring membrane permeability but risking toxicity .

Data Table: Comparative Overview

Preparation Methods

Cyclization of Phenylhydrazine and Maleic Anhydride

The foundational pyridazinone scaffold is synthesized via cyclocondensation, as demonstrated in σ1 receptor ligand syntheses. 6-Hydroxy-2-phenylpyridazin-3(2H)-one is prepared by refluxing phenylhydrazine hydrochloride with maleic anhydride in aqueous hydrochloric acid (yield: 79.8%). This intermediate serves as a precursor for subsequent functionalization.

| Parameter | Value | Source |

|---|---|---|

| Starting materials | Phenylhydrazine, maleic anhydride | |

| Reaction conditions | HCl, H2O, reflux (9 h) | |

| Yield | 79.8% | |

| Characterization | ¹H NMR (CDCl3): δ 7.62–7.38 (m, 5H), 7.10 (q, 2H) |

Piperidine-4-Carboxylic Acid Derivatization

Protection of the Carboxylic Acid

Piperidine-4-carboxylic acid is esterified to prevent unwanted side reactions during subsequent steps. Ethyl chloroformate or thionyl chloride (SOCl2) in ethanol converts the acid to its ethyl ester.

Alkylation with 3-Chloro-6-Phenylpyridazine

The piperidine nitrogen is alkylated via SNAr using 3-chloro-6-phenylpyridazine. Drawing from σ1 ligand syntheses, the reaction employs potassium carbonate and acetonitrile under reflux (6–8 h), yielding 1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid ethyl ester .

| Parameter | Value | Source |

|---|---|---|

| Substrate | 3-Chloro-6-phenylpyridazine | |

| Alkylating agent | Piperidine-4-carboxylic acid ethyl ester | |

| Base | K2CO3 | |

| Solvent | Acetonitrile | |

| Yield (hypothetical) | ~75–85% |

Carboxamide Formation

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF), followed by acidification with HCl.

Amide Coupling with 3-Fluoro-4-Methylaniline

Activation of the carboxylic acid is achieved via thionyl chloride to form the acid chloride, which reacts with 3-fluoro-4-methylaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base.

| Parameter | Value | Source |

|---|---|---|

| Coupling reagent | SOCl2 | |

| Amine | 3-Fluoro-4-methylaniline | |

| Solvent | DCM | |

| Base | Et3N | |

| Yield (hypothetical) | ~65–75% |

Purification and Characterization

Final purification is performed via column chromatography (ethyl acetate/hexane gradient) or recrystallization from isopropyl alcohol. Key characterization data include:

- ¹H NMR : Expected signals for the pyridazine aromatic protons (δ 7.6–7.3 ppm), piperidine methylene groups (δ 2.4–1.4 ppm), and fluorophenyl substituents (δ 7.2–6.8 ppm).

- HRMS : Molecular ion peak at m/z 404.18 (C23H22FN4O).

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.